RyRs activator 3

Insecticidal activity Ryanodine receptor Lepidopteran pest control

RyRs activator 3 (compound A4) is a chemically distinct RyR agonist with a unique 4,5-dihydroisoxazole amide linker. Unlike generic analogs, it provides reproducible LC50 of 3.27 mg/L against Mythimna separata, enabling precise SAR studies and insecticide discovery. Procure this ≥98% pure reference standard to ensure reliable RyR activation in your lepidopteran bioassays.

Molecular Formula C23H19BrCl2N6O3
Molecular Weight 578.2 g/mol
Cat. No. B12375301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRyRs activator 3
Molecular FormulaC23H19BrCl2N6O3
Molecular Weight578.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C4=NOC(C4)C(=O)NC5CC5)Cl
InChIInChI=1S/C23H19BrCl2N6O3/c1-11-7-12(25)8-14(16-9-18(35-31-16)23(34)28-13-4-5-13)20(11)29-22(33)17-10-19(24)30-32(17)21-15(26)3-2-6-27-21/h2-3,6-8,10,13,18H,4-5,9H2,1H3,(H,28,34)(H,29,33)
InChIKeyIRIBEVXVZJQDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RyRs Activator 3 (Compound A4): A Chemically Defined Insect Ryanodine Receptor Agonist for Agricultural R&D


RyRs activator 3 (synonym: compound A4) is a chemically characterized, small-molecule agonist of insect ryanodine receptors (RyRs), which are intracellular calcium release channels critical for muscle excitation-contraction coupling. Its molecular formula is C23H19BrCl2N6O3, with a molecular weight of 578.2 g/mol, and it is typically supplied at ≥95% purity for research use . The compound belongs to a novel chemotype of N-pyridylpyrazole amide derivatives containing a 4,5-dihydroisoxazole amide fragment, which was designed as a structural expansion of the aliphatic amide moiety found in commercial diamide insecticides [1]. This specific chemical architecture distinguishes it from other RyR-targeting compounds and enables its application as a reference tool in insecticide discovery programs focused on next-generation RyR activators.

Why RyRs Activator 3 Cannot Be Interchanged with Generic RyR Agonists or Commercial Diamides


Substituting RyRs activator 3 with a generic ryanodine receptor agonist—such as caffeine, ryanodine, or a commercial diamide like chlorantraniliprole—introduces significant experimental variability and invalidates comparative structure-activity relationship (SAR) analysis. This is because RyRs activator 3 is not a simple scaffold hop; it incorporates a unique 4,5-dihydroisoxazole amide linker that fundamentally alters its binding mode to the insect RyR, as demonstrated by molecular docking studies [1]. While it shares a common mechanism of action with chlorantraniliprole—namely, increasing cytoplasmic Ca²⁺ concentration—the distinct chemical structure of RyRs activator 3 results in a different potency profile against target lepidopteran pests . Furthermore, the compound exhibits a defined, quantifiable insecticidal potency (LC50 = 3.27 mg/L against *Mythimna separata*) that is not equivalent to the activity of other in-class analogs or commercial standards, necessitating its specific procurement for experiments requiring precise, reproducible control of RyR activation in an insect model system [1].

Quantitative Differentiation Evidence for RyRs Activator 3 (Compound A4) Against Key Comparators


Insecticidal Potency of RyRs Activator 3 vs. Chlorantraniliprole Against Mythimna separata

RyRs activator 3 (compound A4) demonstrates potent insecticidal activity against *Mythimna separata* with an LC50 of 3.27 mg/L, as determined by standard bioassay methods [1]. This value is comparable to the 48-hour LC50 of the commercial diamide chlorantraniliprole against third-instar larvae of the same species, which has been reported as 3.127 mg/L [2]. While a direct, side-by-side comparison in a single assay is not available, the cross-study data suggest that RyRs activator 3 achieves a similar level of in vivo efficacy as the established commercial standard, but through a distinct chemical scaffold. This indicates that compound A4 is a potent, structurally differentiated alternative for exploring RyR-targeting insecticides, potentially useful for overcoming emerging resistance to diamides.

Insecticidal activity Ryanodine receptor Lepidopteran pest control

Comparative Larvicidal Activity: RyRs Activator 3 vs. RyRs Activator 2

RyRs activator 3 (compound A4) achieves a defined LC50 of 3.27 mg/L against *M. separata* [1]. In contrast, RyRs activator 2 (compound 7o), another RyR activator, is reported to have a larvicidal activity of 30% when tested under unspecified conditions, a value that is comparable to chlorfenvinphos (30%) and superior to cyanobenzamide (10%) [2]. The key differentiator is the nature of the reported data: RyRs activator 3's potency is defined by a quantitative LC50 value derived from a concentration-response curve, enabling precise determination of lethal concentration and comparison across studies. The activity of RyRs activator 2 is reported as a percentage mortality at a single, unspecified concentration, which lacks the granularity required for accurate potency comparisons and dose-response analysis. This makes RyRs activator 3 a far more suitable tool for rigorous SAR and toxicological studies where precise, quantitative potency metrics are essential.

Larvicidal activity RyR activator Structure-activity relationship

Mechanistic Confirmation of RyR-Mediated Calcium Release

Calcium imaging experiments conducted with RyRs activator 3 (compound A4) directly confirm its mechanism of action as a ryanodine receptor agonist. The compound induces an increase in cytoplasmic Ca²⁺ concentration, a response that is comparable to that observed with the established RyR activator chlorantraniliprole [1]. This functional validation, performed in a cellular context, confirms that the observed insecticidal activity is a direct consequence of RyR activation and subsequent disruption of calcium homeostasis. While many compounds are proposed to target RyRs based on structural homology or in silico predictions, RyRs activator 3 is one of a subset with experimentally verified, on-target activity at the cellular level, as supported by molecular docking studies that reveal a plausible binding mode within the receptor [1].

Calcium imaging Mechanism of action Ryanodine receptor

Defined Application Scenarios for RyRs Activator 3 (Compound A4) Based on Quantitative Evidence


Positive Control for In Vivo Insecticidal Screening Assays

RyRs activator 3 is an ideal positive control compound for laboratory bioassays designed to evaluate the insecticidal activity of novel chemical series against lepidopteran pests, particularly *Mythimna separata*. Its defined and reproducible LC50 of 3.27 mg/L [1] provides a quantitative benchmark for comparing the efficacy of new analogs. This ensures that observed differences in activity are attributable to structural modifications rather than variability in assay conditions or compound handling.

Reference Agonist for Cellular Calcium Imaging Studies

Given its experimentally validated ability to increase cytoplasmic Ca²⁺ concentration via RyR activation, as confirmed by calcium imaging experiments [1], RyRs activator 3 serves as a reliable reference agonist for studying insect RyR function in cell-based assays. It can be used to calibrate and validate new calcium-sensitive fluorescent dyes, to establish baseline responses in high-throughput screening campaigns for RyR modulators, or to probe the calcium signaling pathways in insect cell lines.

Scaffold-Hopping Starting Point for Diamide Insecticide Optimization

For agrochemical research and development programs focused on discovering next-generation RyR-targeting insecticides, RyRs activator 3 represents a valuable starting point for scaffold-hopping initiatives. Its N-pyridylpyrazole amide core with a 4,5-dihydroisoxazole amide linker is structurally distinct from commercial diamides like chlorantraniliprole [1], yet it achieves comparable in vivo potency [2]. This structural differentiation makes it a prime candidate for further optimization to potentially overcome emerging resistance to current diamide chemistries, while retaining the desired mechanism of action.

Tool Compound for Investigating RyR-Mediated Toxicity Pathways

As a compound that directly binds to insect RyR and triggers a toxic response by increasing cytoplasmic Ca²⁺ concentration, RyRs activator 3 is a useful tool for basic research into the molecular pathways linking RyR hyperactivation to cellular dysfunction and organismal death in insects. This can support studies in insect toxicology, comparative physiology, and the development of novel pest management strategies that target calcium signaling.

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